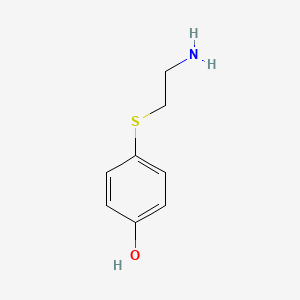
4-S-Cysteaminylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-S-Cysteaminylphenol, also known as this compound, is a useful research compound. Its molecular formula is C8H11NOS and its molecular weight is 169.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Treatment of Melasma
Melasma is a common skin condition characterized by brown or blue-gray patches on the face, often challenging to treat. Traditional treatments like hydroquinone can cause irritation and are unstable. Recent studies have introduced N-acetyl-4-S-cysteaminylphenol , a derivative of 4-S-CAP, as a promising alternative:
- Study Findings : A retrospective study involving 12 patients demonstrated that daily application of a 4% N-acetyl-4-S-cysteaminylphenol emulsion led to:
This compound acts as a substrate for tyrosinase, facilitating the formation of melanin-like pigments, which contributes to its depigmenting effects.
Targeted Chemotherapy for Melanoma
4-S-CAP has been studied for its potential as a selective chemotherapeutic agent against melanoma due to its ability to target melanocytes specifically:
- Mechanism : As a substrate for melanoma tyrosinase, 4-S-CAP exhibits selective cytotoxicity towards melanoma cells. This selectivity is leveraged in combination therapies that enhance its efficacy .
-
Combination Therapy : Research has demonstrated that when loaded into magnetite cationic liposomes (MCL), 4-S-CAP can be used in conjunction with hyperthermia (heat treatment) to improve therapeutic outcomes:
- In vitro and in vivo studies showed that the combination therapy significantly inhibited the growth of B16 melanoma cells.
- Mice treated with both 4-S-CAP/MCL and alternating magnetic field (AMF) irradiation exhibited significantly higher therapeutic effects compared to those treated with either modality alone .
Data Summary
Case Study: Melasma Treatment
In a clinical setting, patients using N-acetyl-4-S-cysteaminylphenol reported substantial improvements without the side effects commonly associated with hydroquinone. The study highlighted the compound's stability and specific action on melanin-producing cells, making it a valuable alternative for managing hyperpigmentation disorders .
Case Study: Melanoma Therapy
In experimental models, the combination of 4-S-CAP with magnetite cationic liposomes provided an innovative approach to melanoma treatment, showcasing significant reductions in tumor size and enhanced survival rates in treated mice compared to control groups .
属性
CAS 编号 |
91281-34-4 |
|---|---|
分子式 |
C8H11NOS |
分子量 |
169.25 g/mol |
IUPAC 名称 |
4-(2-aminoethylsulfanyl)phenol |
InChI |
InChI=1S/C8H11NOS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6,9H2 |
InChI 键 |
LGHNHPRURDSNNK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)SCCN |
规范 SMILES |
C1=CC(=CC=C1O)SCCN |
Key on ui other cas no. |
91281-34-4 |
同义词 |
4-S-cysteaminylphenol |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














